(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate, with the Chemical Abstracts Service number 1504564-21-9, is an organic compound characterized by its unique structural features. Its molecular formula is and it has a molecular weight of 267.23 g/mol. This compound belongs to the class of specialty materials and exhibits a distinctive arrangement of functional groups, including a hydroxyl group, a methoxy group, and a nitrophenyl moiety, which contribute to its chemical reactivity and potential applications in various fields .
The reactions involving (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate typically include nucleophilic substitutions and condensation reactions. The hydroxyl group can participate in esterification reactions, while the nitro group can undergo reduction to form amines or other derivatives. Furthermore, this compound can react with electrophiles due to the presence of the double bond in the acrylate structure, leading to various polymerization processes or Michael additions .
While specific biological activities of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate have not been extensively documented, compounds with similar structures often exhibit significant biological properties. These may include antimicrobial, anti-inflammatory, or anticancer activities. The presence of the nitro group is particularly noteworthy as nitro-containing compounds are known for their varied biological effects .
Synthesis of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate can be achieved through several methods:
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate has potential applications in:
Interaction studies involving (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate focus on its reactivity with various biological molecules. Research indicates that compounds with similar structures can interact with enzymes or receptors, influencing biochemical pathways. Investigating these interactions may provide insights into its potential therapeutic applications or toxicological profiles .
Similar compounds include:
Compound Name | Structural Features | Key Differences |
---|---|---|
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate | Hydroxyl and nitrophenyl groups | Contains a hydroxyl group; unique biological activity |
(E)-Ethyl 3-(2-nitrophenyl)acrylate | E configuration at double bond | Different isomeric form affects reactivity |
(Z)-Ethyl 2-(ethoxymethyl)-3-methoxyacrylate | Ethoxymethyl instead of hydroxyl | Changes solubility and reactivity |
Ethyl 2,3-epoxy-3-phenylbutyrate | Epoxy functional group | Introduces different reactivity compared to acrylate |
This comparison highlights the uniqueness of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate in terms of its functional groups and potential applications in various fields.